

# The Selectivity Profile of MAP855: A Technical Guide

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## Compound of Interest

Compound Name: MAP855

Cat. No.: B10827909

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This technical guide provides an in-depth analysis of the selectivity profile of **MAP855**, a potent and selective ATP-competitive inhibitor of MEK1 and MEK2. The following sections detail its inhibitory activity, broad kinase selectivity, the underlying experimental methodologies used for its characterization, and the key signaling pathways it modulates.

## Inhibitory Potency and Cellular Activity

**MAP855** is a highly potent inhibitor of the MEK1/2 kinases, demonstrating low nanomolar efficacy in both biochemical and cellular assays. It exhibits equipotent inhibition of wild-type and mutant forms of MEK1/2, a critical feature for overcoming resistance mechanisms that can arise during cancer therapy.[1][2][3][4]

Biochemical evaluation of **MAP855** in a MEK1/ERK2 cascade assay revealed an IC<sub>50</sub> of 3 nM.[5] In cellular contexts, using the A375 melanoma cell line which harbors the BRAF V600E mutation, **MAP855** effectively inhibited the phosphorylation of ERK (pERK) with an EC<sub>50</sub> of 5 nM.[5][6] This demonstrates the compound's ability to engage its target and modulate downstream signaling within a cellular environment.

Assay Type	Target/Endpoint	Cell Line	Potency
Biochemical Cascade Assay	MEK1/ERK2	-	IC50 = 3 nM[5]
Cellular Assay	pERK Inhibition	A375	EC50 = 5 nM[5][6]
Cellular Assay	Proliferation	A375	Single-digit nM inhibition[6]

## Broad Kinase Selectivity Profile

A comprehensive assessment of **MAP855**'s selectivity was conducted using the DiscoverX KINOMEscan® platform, a competitive binding assay that quantitatively measures the interactions between a compound and a large panel of kinases. The results underscore the high selectivity of **MAP855** for MEK1/2. While some off-target kinase interactions were identified, follow-up IC50 and Kd determinations confirmed that these interactions were significantly weaker than the on-target inhibition of MEK1/2.[1]

The design of **MAP855**, particularly the inclusion of a 7-fluorine atom, was a key factor in achieving its high selectivity. This feature is thought to create steric hindrance with the gatekeeper residues of off-target kinases, thereby preventing binding.[1] Notably, **MAP855** shows negligible activity against BRAF and ERK2, the kinases immediately upstream and downstream of MEK1/2 in the MAPK pathway, respectively.[1]

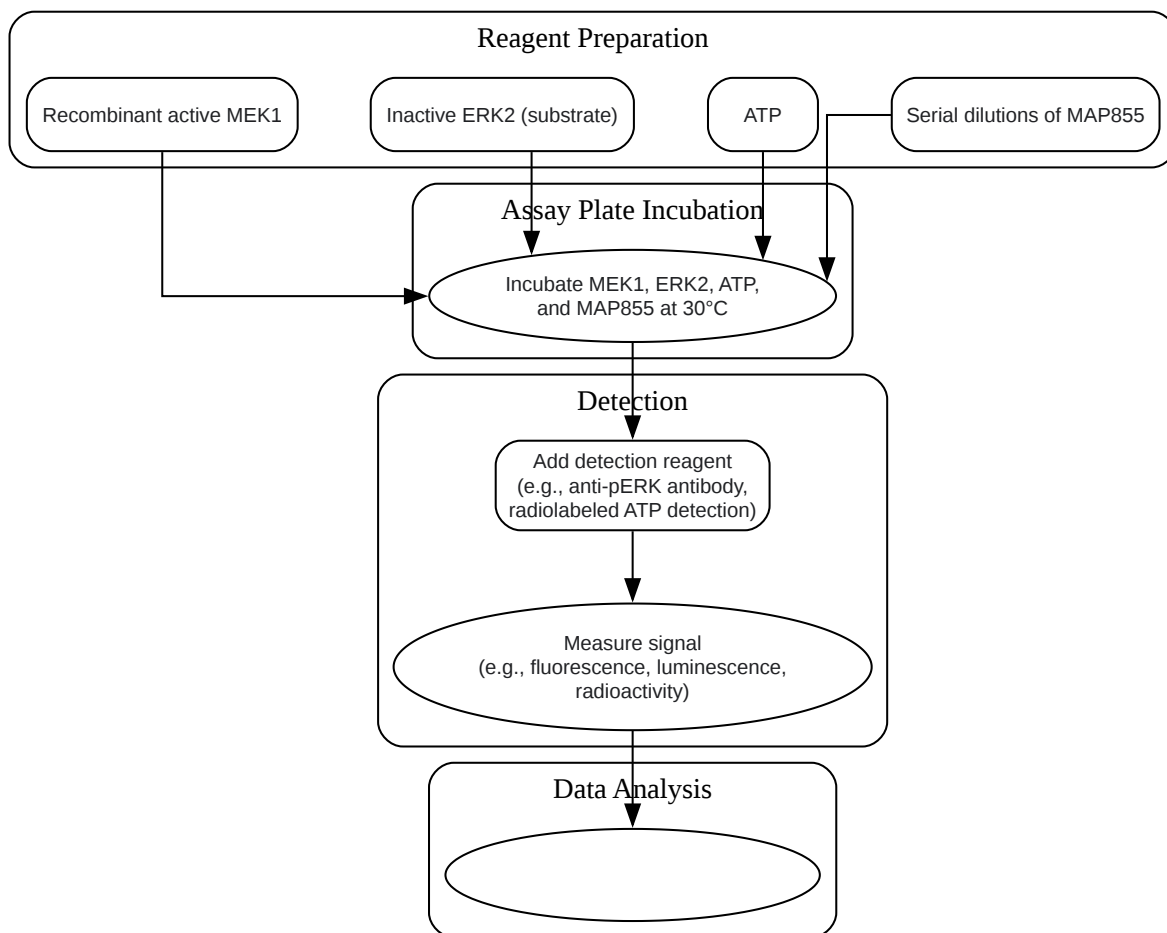
(A comprehensive table detailing the KINOMEscan® results would be presented here if the full supplementary data were publicly available. The following is a representative structure based on the available information.)

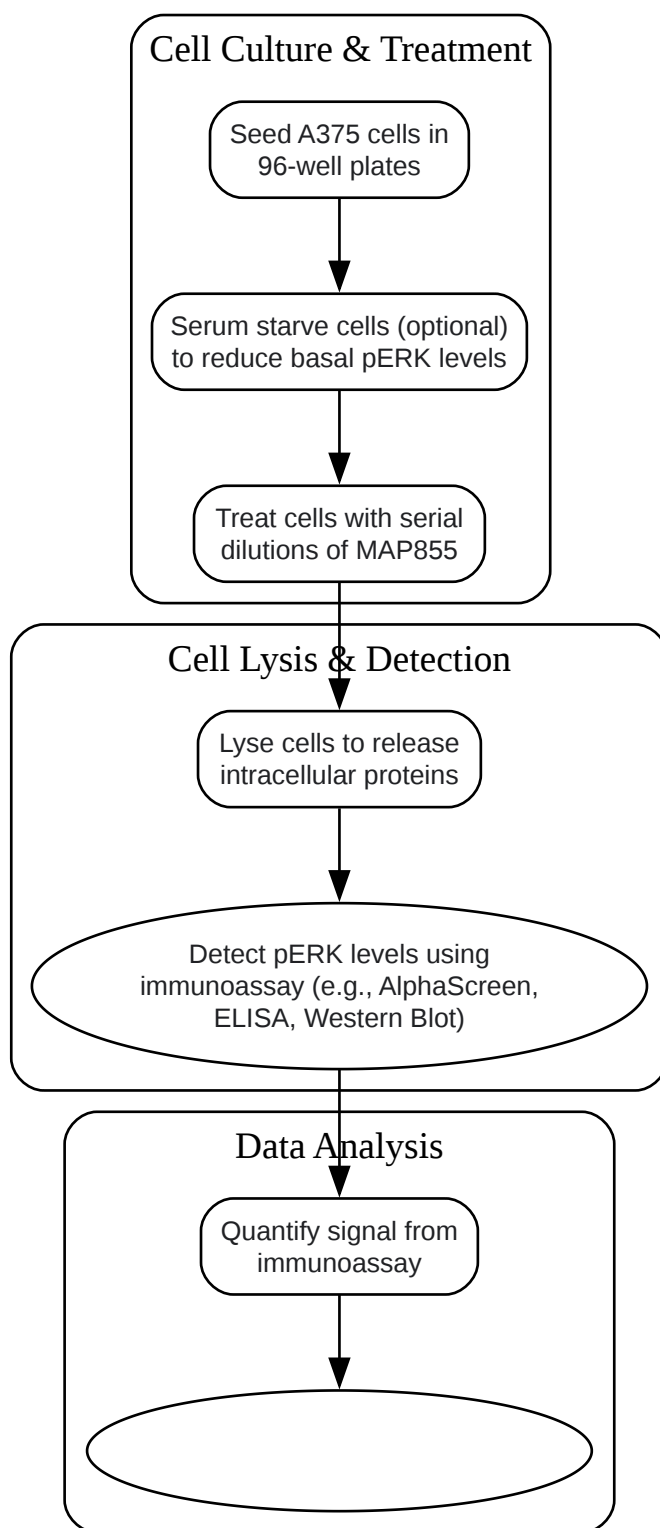
Kinase Target	Binding Affinity (Kd/IC50)	Assay Type
MEK1	High Affinity (pM to low nM range)	Biochemical/Binding
MEK2	High Affinity (pM to low nM range)	Biochemical/Binding
BRAF	Negligible Inhibition	Biochemical
ERK2	Negligible Inhibition	Biochemical
[Off-target Kinase 1]	[Lower Affinity Value]	Binding/Biochemical
[Off-target Kinase 2]	[Lower Affinity Value]	Binding/Biochemical

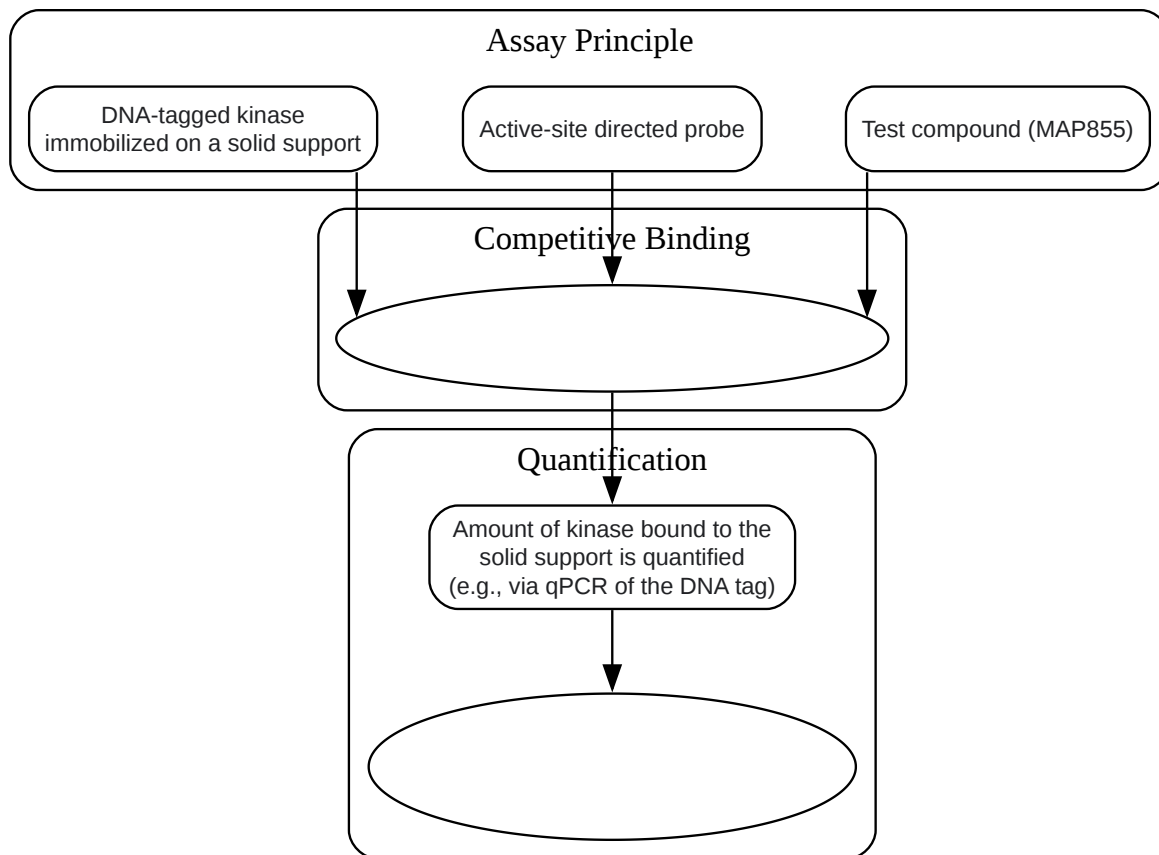
## Experimental Protocols

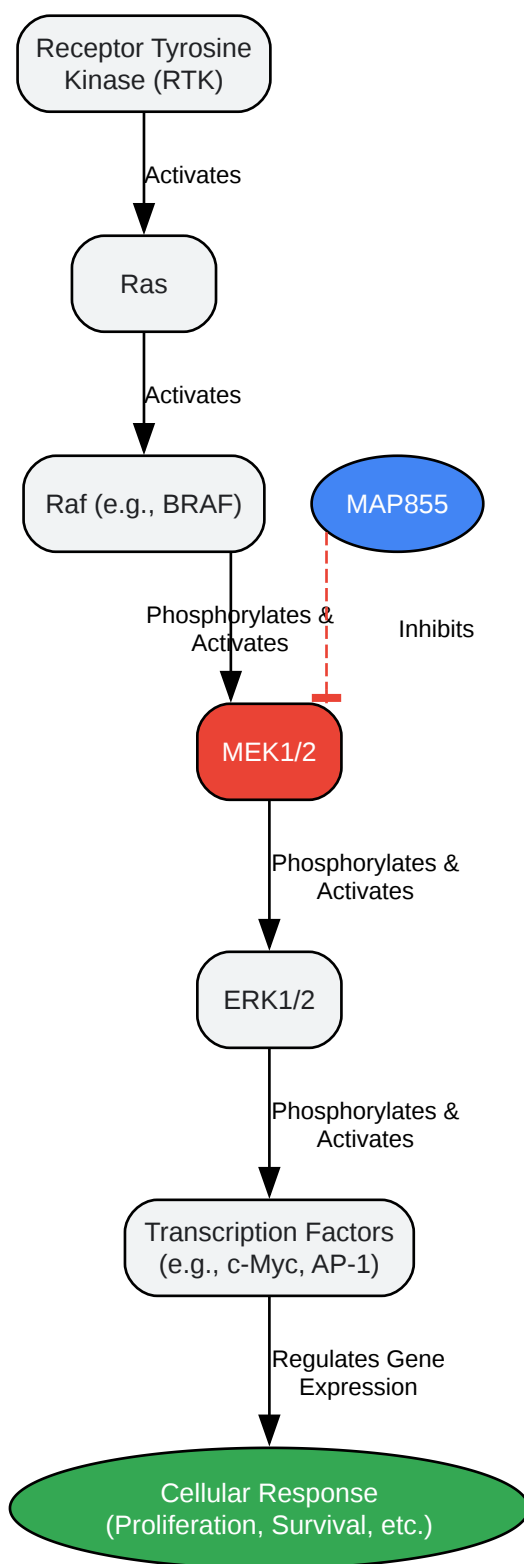
### MEK1/ERK2 Cascade Assay

This biochemical assay quantifies the ability of an inhibitor to block the MEK1-mediated phosphorylation of its substrate, ERK2.









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